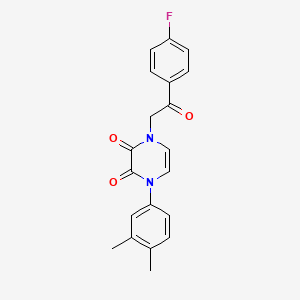

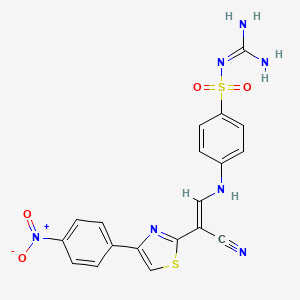

1-(3,4-dimethylphenyl)-4-(2-(4-fluorophenyl)-2-oxoethyl)pyrazine-2,3(1H,4H)-dione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

Molecular Structure Analysis

The molecular structure of synthesized compounds is often confirmed using single crystal X-ray diffraction studies. For example, the 3D molecular structure of ethyl 1-(2,4-dimethylphenyl)-3-methyl-5-phenyl-1H-pyrazole-4-carboxylate was confirmed using this technique, and the structure is stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Similarly, the molecular structures of dipyridopyrazinediones have been confirmed by single crystal X-ray structure analysis .

Chemical Reactions Analysis

The reactivity of pyrazine derivatives with various reagents can lead to different outcomes. For instance, the reaction of 5,7-diaryl-1,3-dimethyl-2,4-dioxo-1H,3H-pyrano[4,3-d]pyrimidinium bromides with phenylhydrazines can result in pyrylium ring opening or recyclization to form 1,3-dimethylpyrido[4,3-d]pyrimidine-2,4(1H,3H)-diones depending on the temperature . The 4-fluorophenyl derivative of a synthesized compound has shown remarkable analgesic, antiinflammatory, and antipyretic activities, as well as platelet antiaggregating activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazine derivatives are characterized using various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis. Theoretical calculations like DFT are used to predict properties such as HOMO/LUMO levels, MEP, and Mulliken population analysis, which are then compared to experimental data . For instance, the compound 2,5-di(aryleneethynyl)pyrazine derivatives have been studied for their optoelectronic properties, and their HOMO-LUMO gap has been calculated to be lower than that of related compounds, indicating potential for use in light-emitting devices .

Scientific Research Applications

Synthesis and Structural Analysis

Research into pyrazine derivatives often involves the synthesis and characterization of novel compounds with potential applications in material science and pharmacology. For example, the synthesis of various pyrazine-based chromophores and their photophysical properties were studied, demonstrating the potential of these compounds in optoelectronic applications due to their emissive properties and intramolecular charge transfer characteristics (Hoffert et al., 2017). Similarly, derivatives like 2,5-di(aryleneethynyl)pyrazine have been synthesized, showing structural and optoelectronic properties that suggest their utility in light-emitting devices (Zhao et al., 2004).

Biological Applications

While excluding information related to drug use, dosage, and side effects as per the request, it's noteworthy that pyrazine derivatives and related compounds have been explored for their biological activities. For instance, novel pyrazole, isoxazole, and benzodiazepine derivatives bearing an aryl sulfonate moiety were synthesized and evaluated for antimicrobial and anti-inflammatory activities, demonstrating the potential of pyrazine-related structures in developing new therapeutic agents (Kendre et al., 2015).

Material Science and Optoelectronics

The synthesis and application of pyrazine derivatives extend to material science, where their unique properties are harnessed for optoelectronic devices. For example, compounds containing pyrazine moieties have been identified as effective electron-transport materials for organic light-emitting devices, showcasing high electron mobilities and contributing to the efficiency of these devices (Huang et al., 2006).

properties

IUPAC Name |

1-(3,4-dimethylphenyl)-4-[2-(4-fluorophenyl)-2-oxoethyl]pyrazine-2,3-dione |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17FN2O3/c1-13-3-8-17(11-14(13)2)23-10-9-22(19(25)20(23)26)12-18(24)15-4-6-16(21)7-5-15/h3-11H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTGQLYZPKPRGE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)C3=CC=C(C=C3)F)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17FN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-chloro-4-fluorophenyl)-2-oxo-2-(4-(thiophen-2-ylsulfonyl)-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide](/img/structure/B3018126.png)

![2-[5-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]oxolan-3-yl]acetic acid](/img/structure/B3018133.png)

![1-(1,3-Dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-isopropylurea](/img/structure/B3018134.png)

![methyl N-[(4-chlorophenyl)sulfonyl]-N-(2-ethoxyphenyl)glycinate](/img/structure/B3018137.png)

![1-[(2,3,4,5,6-Pentafluorophenyl)methyl]pyrazole-3-ylamine](/img/structure/B3018138.png)

![2-(4-Chlorophenyl)imidazo[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B3018142.png)

![1-{Spiro[indene-1,4'-piperidin]-1'-yl}prop-2-en-1-one](/img/structure/B3018145.png)

amino}thiophene-2-carboxylic acid](/img/structure/B3018147.png)